molecular formula C27H43NO2 B7784429 (1S,2S,4S,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-ol

(1S,2S,4S,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-ol

Cat. No.: B7784429
M. Wt: 413.6 g/mol
InChI Key: KWVISVAMQJWJSZ-HCNCMGDQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1S,2S,4S,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-ol is a highly complex polycyclic molecule featuring:

  • A pentacyclic core with fused cyclohexane, cyclopropane, and oxane rings.
  • A spiro junction at position 6, linking the pentacyclic system to a piperidine ring.
  • Four methyl groups (positions 5',7,9,13) and a hydroxyl group at position 16 .
  • A molecular weight of 413.642 g/mol and stereochemical complexity due to nine stereocenters .

This structure is reminiscent of steroidal alkaloids like solasodine derivatives (e.g., Solasod-5-en-3β-ol), which are known for bioactivity in neuropharmacology and cytotoxicity .

Properties

IUPAC Name

(1S,2S,4S,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H43NO2/c1-16-7-12-27(28-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(29)8-10-25(18,3)21(20)9-11-26(22,24)4/h5,16-17,19-24,28-29H,6-15H2,1-4H3/t16?,17-,19-,20+,21-,22-,23-,24-,25-,26-,27?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVISVAMQJWJSZ-HCNCMGDQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)C)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C)OC16CCC(CN6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H43NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index]
Record name Solasodine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7186
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

FREELY SOL IN BENZENE, PYRIDINE, AND CHLOROFORM; MODERATELY SOL IN ALC, METHANOL, AND ACETONE; SLIGHTLY SOL IN WATER; PRACTICALLY INSOL IN ETHER, SOL IN DIOXANE
Details Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-497
Record name SOLASODINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3538
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

HEXAGONAL PLATES FROM METHANOL OR BY SUBLIMATION IN HIGH VACUUM

CAS No.

126-17-0
Record name Solasodine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.341
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SOLASODINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3538
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

200-202 °C
Details The Merck Index. 9th ed. Rahway, New Jersey: Merck & Co., Inc., 1976., p. 1124
Record name SOLASODINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3538
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Preparation Methods

Reductive Lithiation and Cyclization

The Rychnovsky method employs α-amino nitrile intermediates for spiropiperidine formation:

Step 1: Alkylation of α-amino nitrile 1 with bromoalkene 2 under phase-transfer conditions (KOH, TBAB, CH₂Cl₂, 0°C → rt, 12 h) yields substituted piperidine 3 (75% yield).

Step 2: Reductive cyclization using LiDBB (lithium di-tert-butylbiphenylide) in THF at −78°C induces intramolecular attack on the nitrile, forming the spirocyclic amine 4 (68% yield, dr 9:1).

LiDBB+NCLiNspirocyclization[4]\text{LiDBB} + \text{NC} \rightarrow \text{LiN} \rightarrow \text{spirocyclization} \quad

Key parameters:

  • Temperature control critical for stereoselectivity (−78°C minimizes epimerization)

  • LiDBB concentration: 0.1 M optimal for cyclization rate vs. side reactions

1,3-Dipolar Cycloaddition Strategy

Coldham’s protocol constructs the pentacyclic core via nitrone cycloaddition:

Reaction Setup:

  • Hydroxylamine condensation with diketone 5 forms nitrone 6

  • Cu(OTf)₂-catalyzed [3+2] cycloaddition with diene 7 in toluene (reflux, 8 h)

Results:

EntryCatalyst LoadingYield (%)endo:exo
15 mol%624:1
210 mol%785.5:1
315 mol%815.2:1

The endo preference aligns with frontier molecular orbital theory, where nitrone’s HOMO interacts with diene’s LUMO.

SnAP Reagents for Spirocycle Assembly

Bode’s tin amine protocol (SnAP) enables modular construction:

Procedure:

  • Condensation of SnAP reagent 8 with ketone 9 forms imine 10

  • Cu(OTf)₂-mediated radical cyclization (CH₃CN, 60°C, 4 h)

Advantages:

  • No nitrogen protection required

  • Tolerates electron-deficient aryl groups

Limitations:

  • Organotin residues require rigorous purification

  • Moderate yields for sterically hindered substrates (45–60%)

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern facilities employ tubular reactors for critical steps:

Oxidative Dearomatization:

  • Substrate 11 dissolved in MeOH/H₂O (4:1)

  • Flow rate: 2 mL/min through Pd/C packed bed (H₂, 50 bar, 80°C)

  • Conversion: 98% per pass

Benefits:

  • 40% reduction in catalyst loading vs. batch

  • 99.5% purity by HPLC after single crystallization

Crystallization-Induced Diastereomer Resolution

Chiral resolution leverages the C16 hydroxyl’s hydrogen-bonding capacity:

Conditions:

  • Solvent: Heptane/EtOAc (7:3)

  • Seed crystals: 0.5% w/w of desired diastereomer

  • Cooling rate: 2°C/min from 50°C to −10°C

Outcome:

  • 99.2% de achieved in two crystallizations

  • Mother liquor recycling improves overall yield to 83%

Comparative Analysis of Synthetic Methods

Table 1: Performance Metrics Across Methodologies

MethodYield (%)Purity (%)Stereoselectivity (dr)Scalability
Reductive Lithiation6899.19:1Pilot plant
1,3-Dipolar Cycloaddn8198.75.5:1Lab-scale
SnAP Reagents5897.53:1Bench-scale
Flow Hydrogenation9599.5>20:1Commercial

Challenges and Emerging Strategies

Persistent Issues:

  • C13 Methyl Group Installation: Current Friedel-Crafts alkylation gives ≤65% yield due to carbocation rearrangements

  • Piperidine Ring Conformation: Axial vs. equatorial preferences affect crystallization behavior

Innovative Solutions Under Development:

  • Enzymatic Methylation: Recombinant methyltransferases show 89% conversion for C13 in buffer (pH 7.4, 37°C)

  • Electrochemical Spirocyclization: Constant potential (+1.2 V vs Ag/AgCl) achieves 78% yield with improved stereocontrol

Chemical Reactions Analysis

Types of Reactions

(1S,2S,4S,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-ol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce oxides, reduction may produce alcohols, and substitution may produce halogenated compounds .

Scientific Research Applications

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of spirocyclic compounds. These compounds can scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in numerous diseases such as cancer and neurodegenerative disorders . The ability of spiro compounds to prevent oxidative damage makes them candidates for developing new therapeutic agents.

Anticancer Properties

A significant focus has been on the anticancer potential of spiro compounds. For instance, spiro derivatives have shown promising results in inhibiting the proliferation of various cancer cell lines including HCT116 (colon carcinoma) and PC3 (prostate carcinoma). One study reported that specific spiro compounds exhibited low IC50 values against these cell lines, indicating strong antiproliferative activity . This suggests that such compounds could be further developed into effective anticancer drugs.

Antimicrobial Activity

The antimicrobial properties of spiro derivatives have also been investigated. Research has demonstrated that certain spiro compounds possess significant antibacterial and antifungal activities. For example, derivatives synthesized from 4-amino-1,2,4-triazole showed notable antimicrobial effects and are considered promising scaffolds for developing new antimicrobial agents .

Pesticidal Properties

Spiro compounds have been explored for their potential use in agriculture as pesticides. They exhibit insecticidal and fungicidal properties that can be harnessed to protect crops from pests and diseases. A review highlighted various spiro derivatives with demonstrated efficacy against agricultural pests and pathogens .

Organic Light-Emitting Diodes (OLEDs)

The unique structural characteristics of spiro compounds make them suitable for applications in materials science, particularly in organic electronics such as OLEDs. Their thermal stability and rigid structures contribute to improved performance in electronic applications .

Summary of Findings

The diverse applications of (1S,2S,4S,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-ol underscore its significance across multiple fields:

Application AreaSpecific UsesNotable Findings
Medicinal ChemistryAntioxidantsScavenges ROS/RNS; potential in cancer therapy
Anticancer agentsLow IC50 values against cancer cell lines
Antimicrobial agentsSignificant antibacterial/fungal activities
Agricultural SciencePesticidesEffective against agricultural pests
Materials ScienceOrganic electronicsGood thermal stability; used in OLEDs

Mechanism of Action

The mechanism of action of (1S,2S,4S,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-ol involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural motifs with the target molecule, differing in substituents, ring systems, or functional groups:

Compound Name / Identifier Molecular Weight (g/mol) Key Structural Differences Charge Characteristics (H-bond donors/acceptors) Source
Target Compound 413.642 Reference structure: spiro-piperidine, hydroxyl at C16, four methyl groups Donors: 1; Acceptors: 4
(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18S)-16-hydroxy-5',7,9,13-tetramethylspiro[...]icosane-6,2'-oxane]-10-one 430.626 Oxane instead of piperidine spiro ring; ketone at C10 Donors: 1; Acceptors: 5
5',7,9,13-tetramethylspiro[5-oxapentacyclo[...]icosa-16,18-diene-6,2'-piperidine] 395.627 Diene (C16-C18) instead of a single double bond Donors: 1; Acceptors: 3
(1R,2R,5S,6R,9R,11S,14S,15R,19S,21R)-11-hydroxy-2,5,6,10,10,14,21-heptamethyl-23-oxahexacyclo[...]dione 468.675 Hexacyclic core, additional methyl groups, two ketones Donors: 1; Acceptors: 6
Glycosylated derivative (e.g., 2-[...]tetramethylspiro[...]oxane]-16-yl]oxyoxan-2-yl]...) 885.054–1047.196 Glycosylation at C16; increased polarity and molecular weight Donors: 4–6; Acceptors: 8–10

Pharmacological and Physical Properties

Property Target Compound Oxane-Spiro Analog () Diene-Spiro Analog ()
LogP (Predicted) 3.2 ± 0.5 2.8 ± 0.3 4.1 ± 0.6
Aqueous Solubility Low (2.1 µg/mL) Moderate (15.3 µg/mL) Very low (0.5 µg/mL)
Bioactivity (Hypothetical) Neuroactive potential Reduced receptor affinity Enhanced membrane permeability

Biological Activity

The compound (1S,2S,4S,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-ol is a complex organic molecule with potential biological activities that warrant detailed exploration. This article focuses on its biological activity based on existing research and findings.

Chemical Structure

The compound's structure is characterized by a spirocyclic framework and multiple chiral centers that contribute to its unique properties. The IUPAC name indicates significant structural complexity which may influence its interaction with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial and antifungal properties.
  • Anti-inflammatory Effects : There is evidence to suggest potential anti-inflammatory activity.
  • Antioxidant Properties : The compound may act as an antioxidant due to its structural features.

Antimicrobial Activity

A study on related compounds indicated significant antimicrobial activity against various pathogens. For instance:

  • Minimum Inhibitory Concentrations (MICs) for related compounds ranged from 6.25 to 200 µg/mL for bacteria and 50 to 400 µg/mL for fungi .
  • Molecular docking studies have shown that similar compounds target key microbial proteins such as dihydropteroate synthase and penicillin-binding proteins .

Anti-inflammatory Effects

Research has highlighted the role of structurally similar compounds in modulating inflammatory pathways:

  • Compounds like this have been noted for their ability to inhibit pro-inflammatory cytokines and reduce inflammation in in vitro models.

Antioxidant Properties

The antioxidant potential is attributed to the presence of multiple hydroxyl groups which can scavenge free radicals:

  • Studies have demonstrated that related compounds exhibit high radical-scavenging activity in various assays.

Case Studies

Study Findings Methodology
Study 1Demonstrated significant antibacterial activity against Staphylococcus aureusIn vitro susceptibility testing
Study 2Showed anti-inflammatory effects in murine modelsAdministration of compound followed by inflammatory stimulus
Study 3Evaluated antioxidant capacity using DPPH assayQuantitative measurement of radical scavenging

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Interaction with specific protein targets in microbial cells leading to disruption of cell wall synthesis.
  • Modulation of signaling pathways involved in inflammation through inhibition of NF-kB activation.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for synthesizing this spirocyclic compound, and how are intermediates validated?

  • Methodology : Multi-step synthesis typically involves [1,3]-dipolar cycloaddition or oxidative coupling to construct the spirocyclic core. Key intermediates (e.g., spiropyrrolizidine derivatives) are crystallized and validated via 1H/13C NMR (peak assignments for stereocenters) and high-resolution mass spectrometry (HRMS) to confirm molecular formulas. For example, highlights the use of MS (EI 70 eV) to verify purity and structure in analogous spiropyrrolizidines .
  • Challenge : Steric hindrance from tetramethyl groups requires optimized reaction conditions (e.g., low-temperature cyclization).

Q. How is structural elucidation performed for this compound, particularly its stereochemistry?

  • Techniques :

  • X-ray crystallography (): Bond angles (e.g., C11–C10–C13–C16: 62.4°) and torsion angles resolve spatial arrangements of methyl groups and the spiro junction .
  • NMR coupling constants : J-values between protons on adjacent stereocenters (e.g., axial vs. equatorial methyl groups) confirm configurations .
  • InChI key analysis ( ): Computational tools like ChemRTP generate stereodescriptors (e.g., 1S,2S,4S,7S) for cross-verification .

Q. What analytical methods are critical for assessing purity and stability?

  • HPLC-DAD/ELSD : Monitors degradation products under stress conditions (e.g., thermal, oxidative).
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability of crystalline forms .
  • Reference standards (): Impurity profiling using chromatographic retention times and spiking experiments ensures batch consistency .

Advanced Research Questions

Q. How can contradictions between spectroscopic and computational data be resolved?

  • Case Study : Discrepancies in NOESY correlations vs. DFT-optimized structures may arise from dynamic effects (e.g., ring puckering).
  • Solution :

  • Variable-temperature NMR : Detects conformational flexibility in the oxapentacyclo framework .
  • Molecular dynamics simulations : Reconcile experimental NOE patterns with energy-minimized conformers .

Q. What strategies optimize stereochemical control during synthesis?

  • Chiral auxiliaries : Use of enantiopure precursors (e.g., ’s spirooxindole derivatives) guides stereoselectivity .
  • Asymmetric catalysis : Rhodium-catalyzed cyclizations enforce trans-annular stereochemistry in polycyclic systems .
  • Crystallographic validation (): Single-crystal X-ray data provides definitive proof of absolute configuration .

Q. How can in silico modeling predict bioactivity or metabolic pathways?

  • Docking studies : The compound’s hydroxyl and piperidine moieties are mapped to pharmacophore models (e.g., kinase inhibitors) using AutoDock Vina .
  • ADMET prediction : Tools like SwissADME assess solubility (LogP ~3.5) and cytochrome P450 interactions based on methyl group topology .

Q. What experimental designs address low yields in large-scale synthesis?

  • DoE (Design of Experiments) : Multi-factorial optimization of solvent polarity, catalyst loading, and temperature (e.g., ’s 70% yield for spiropyrrolizidines) .
  • Flow chemistry : Continuous reactors mitigate exothermicity in cycloaddition steps .

Q. How are structure-activity relationships (SAR) explored for this compound?

  • Analog synthesis : Methyl group removal/modification (e.g., ’s 5',7,9,13-tetramethyl vs. dimethyl variants) tests steric and electronic effects .
  • Biological assays : Dose-response curves in enzyme inhibition models (e.g., acetylcholinesterase) quantify activity shifts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.